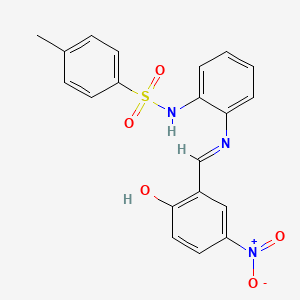

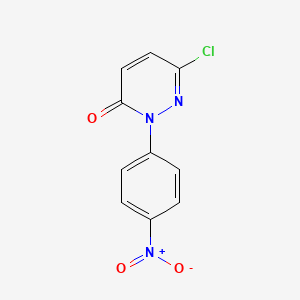

![molecular formula C18H11N5O9 B11960517 N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline CAS No. 6731-01-7](/img/structure/B11960517.png)

N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La N-[4-(2,4-dinitrophénoxy)phényl]-2,4-dinitroaniline est un composé organique complexe caractérisé par la présence de multiples groupes nitro et cycles phényles

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la N-[4-(2,4-dinitrophénoxy)phényl]-2,4-dinitroaniline implique généralement la réaction du 4-nitrophénol avec le 2,4-dinitrochlorobenzène en milieu basique pour former l'intermédiaire 4-(2,4-dinitrophénoxy)nitrobenzène. Cet intermédiaire est ensuite mis à réagir avec la 4-nitroaniline en présence d'un catalyseur approprié pour obtenir le produit final .

Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Les méthodes industrielles courantes comprennent la synthèse en continu et la transformation par lots, où les paramètres de réaction tels que la température, la pression et les concentrations des réactifs sont soigneusement contrôlés .

Analyse Des Réactions Chimiques

Types de réactions : La N-[4-(2,4-dinitrophénoxy)phényl]-2,4-dinitroaniline subit diverses réactions chimiques, notamment :

Oxydation : Les groupes nitro peuvent être oxydés davantage pour former des dérivés nitroso ou d'autres dérivés à l'état d'oxydation supérieur.

Réduction : Les groupes nitro peuvent être réduits en amines en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.

Substitution : Les cycles phényles peuvent subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs comme l'hydrogène gazeux avec du palladium sur carbone (Pd/C) ou du borohydrure de sodium sont fréquemment utilisés.

Substitution : Des réactifs comme l'acide nitrique pour la nitration et les halogènes pour l'halogénation sont couramment utilisés.

Principaux produits :

Oxydation : Formation de dérivés nitroso.

Réduction : Formation des amines correspondantes.

Substitution : Formation de dérivés phényles substitués.

Applications De Recherche Scientifique

La N-[4-(2,4-dinitrophénoxy)phényl]-2,4-dinitroaniline a des applications diverses en recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques complexes et comme réactif dans diverses réactions chimiques.

Biologie : Employé dans l'étude des interactions enzymatiques et comme sonde dans les dosages biochimiques.

Médecine : Investigated pour son utilisation potentielle dans le développement de médicaments et comme outil de diagnostic.

Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action de la N-[4-(2,4-dinitrophénoxy)phényl]-2,4-dinitroaniline implique son interaction avec des cibles moléculaires spécifiques. Les groupes nitro peuvent subir des réactions redox, conduisant à la génération d'intermédiaires réactifs qui peuvent interagir avec des molécules biologiques. Ces interactions peuvent affecter diverses voies biochimiques, notamment l'activité enzymatique et la transduction du signal .

Composés similaires :

- 4-(2,4-dinitrophénoxy)-N-(2-hydroxyéthyl)-1,8-naphtalimide

- 3-(2,4-dinitrophénoxy)-2-(4-(diphénylamino)phényl)-4H-chromène-4-one

- 3-(2,4-dinitrophénoxy)-2-(pyrène-1-yl)-4H-chromène-4-one

Comparaison : La N-[4-(2,4-dinitrophénoxy)phényl]-2,4-dinitroaniline est unique en raison de son arrangement spécifique de groupes nitro et de cycles phényles, qui confèrent une réactivité chimique et une activité biologique distinctes. Comparée à des composés similaires, elle présente des propriétés redox différentes et des profils d'interaction avec des cibles biologiques, ce qui la rend précieuse pour des applications spécifiques en recherche et dans l'industrie .

Mécanisme D'action

The mechanism of action of N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction .

Comparaison Avec Des Composés Similaires

- 4-(2,4-dinitrophenoxy)-N-(2-hydroxyethyl)-1,8-naphthalimide

- 3-(2,4-dinitrophenoxy)-2-(4-(diphenylamino)phenyl)-4H-chromen-4-one

- 3-(2,4-dinitrophenoxy)-2-(pyren-1-yl)-4H-chromen-4-one

Comparison: N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline is unique due to its specific arrangement of nitro groups and phenyl rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different redox properties and interaction profiles with biological targets, making it valuable for specific applications in research and industry .

Propriétés

Numéro CAS |

6731-01-7 |

|---|---|

Formule moléculaire |

C18H11N5O9 |

Poids moléculaire |

441.3 g/mol |

Nom IUPAC |

N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline |

InChI |

InChI=1S/C18H11N5O9/c24-20(25)12-3-7-15(16(9-12)22(28)29)19-11-1-5-14(6-2-11)32-18-8-4-13(21(26)27)10-17(18)23(30)31/h1-10,19H |

Clé InChI |

CMNWVSMJEYBPCQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960448.png)

![2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid](/img/structure/B11960479.png)

![Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-](/img/structure/B11960495.png)

![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea](/img/structure/B11960528.png)

![N'-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11960531.png)